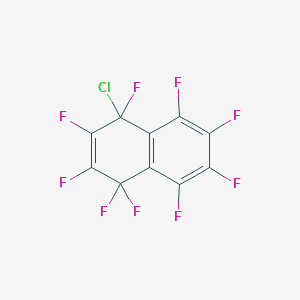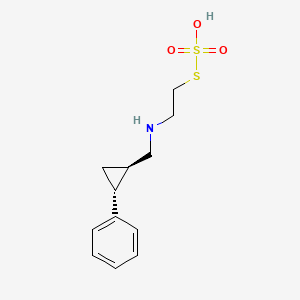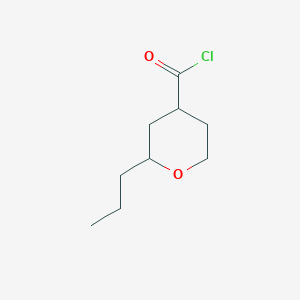
2-Propyloxane-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyloxane-4-carbonyl chloride is an organic compound that belongs to the class of carbonyl chlorides It is characterized by the presence of a carbonyl group (C=O) attached to a chlorine atom and a 2-propyloxane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propyloxane-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-propyloxane-4-carboxylic acid with thionyl chloride (SOCl₂). The reaction typically proceeds under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride by replacing the hydroxyl group with a chlorine atom .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propyloxane-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-propyloxane-4-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the conversion of carboxylic acids to acid chlorides.
Lithium Aluminum Hydride (LiAlH₄): A strong reducing agent for converting carbonyl compounds to alcohols.
Water: Facilitates hydrolysis reactions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
2-Propyloxane-4-carboxylic Acid: Formed through hydrolysis.
2-Propyloxane-4-alcohol: Formed through reduction.
Applications De Recherche Scientifique
2-Propyloxane-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the modification of surfaces and the preparation of functionalized materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The reactivity of 2-propyloxane-4-carbonyl chloride is primarily due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating various substitution reactions. The compound’s mechanism of action in biological systems may involve interactions with nucleophilic sites on proteins and other biomolecules, leading to potential modifications and biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl Chloride (CH₃COCl): Another carbonyl chloride with similar reactivity but a simpler structure.
Benzoyl Chloride (C₆H₅COCl): A more complex carbonyl chloride with an aromatic ring.
Propionyl Chloride (C₂H₅COCl): Similar in structure but lacks the oxane ring.
Uniqueness
2-Propyloxane-4-carbonyl chloride is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity compared to simpler carbonyl chlorides. This structural feature can influence the compound’s behavior in synthetic and biological applications .
Propriétés
Numéro CAS |
77554-93-9 |
|---|---|
Formule moléculaire |
C9H15ClO2 |
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
2-propyloxane-4-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO2/c1-2-3-8-6-7(9(10)11)4-5-12-8/h7-8H,2-6H2,1H3 |
Clé InChI |
DQOITCSFIMZDKI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC(CCO1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



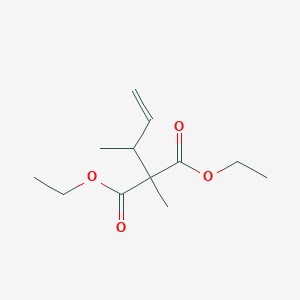

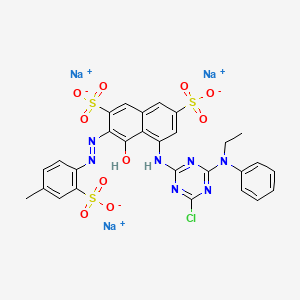
![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)



![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)

![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)

